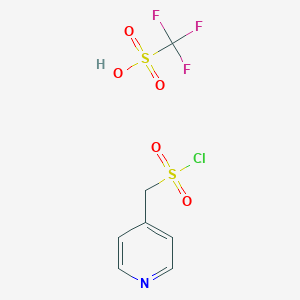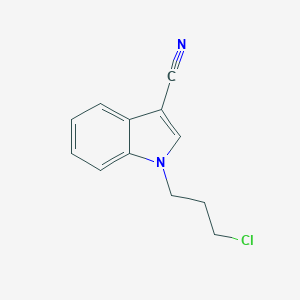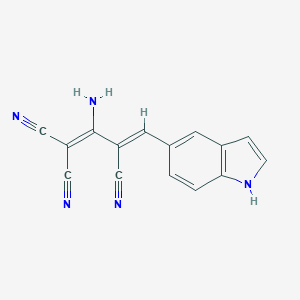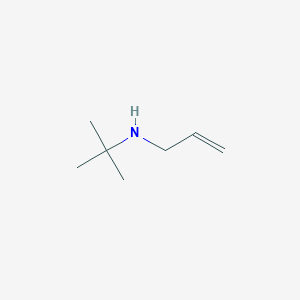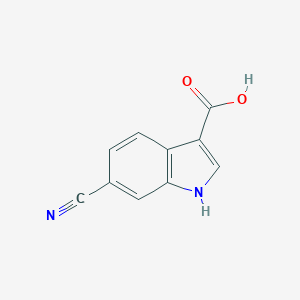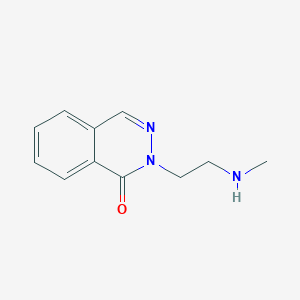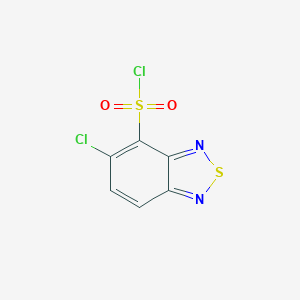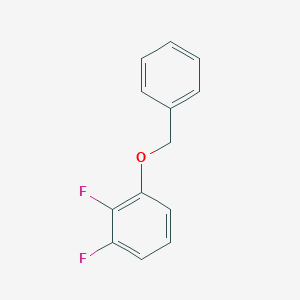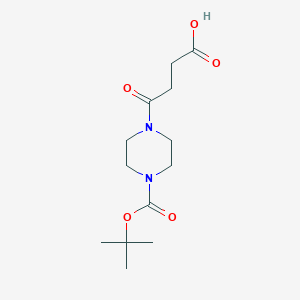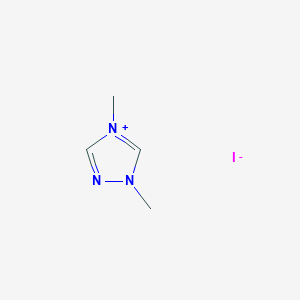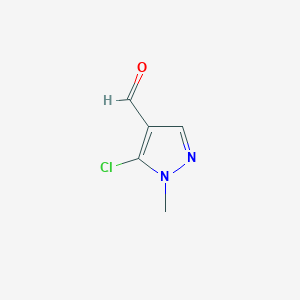
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5ClN2O . It is a versatile intermediate in the synthesis of various pyrazole derivatives .
Synthesis Analysis
The synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves reactions under Vilsmeier-Haack conditions . For instance, it can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . Other synthesis methods involve one-pot base-catalyzed cyclocondensation reactions .Molecular Structure Analysis
The molecular structure of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole ring system . The molecules are situated on mirror planes, and the crystal packing exhibits weak intermolecular C—H⋯O interactions and short Cl⋯N contacts .Chemical Reactions Analysis
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions. For instance, it can react with different reagents such as aromatic ketones and hippuric acid . It can also participate in Knoevenagel condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde include a molecular weight of 144.56 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
-
Synthesis of Pyrazole Derivatives
- Application : The compound is used as an intermediate in the synthesis of pyrazole derivatives .
- Method : The synthesis involves a series of reactions to produce new pyrazole derivatives . The specific procedures and parameters would depend on the desired derivative.
- Results : The synthesis results in the production of new pyrazole derivatives . The specific outcomes would depend on the derivative being synthesized.
-
Synthesis of (Aminomethyl)pyrazoles
- Application : The compound is used in the synthesis of (aminomethyl)pyrazoles .
- Method : The synthesis involves reductive amination . The specific procedures and parameters would depend on the desired derivative.
- Results : The synthesis results in the production of (aminomethyl)pyrazoles . The specific outcomes would depend on the derivative being synthesized.
-
Preparation of Pharmacologically Active Dialkylamino (Phenyl-1H-Pyrazolyl)Butanols
- Application : The compound is used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .
- Results : The preparation results in pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols . The specific outcomes would depend on the compound being synthesized.
-
Synthesis of Thiolates, Azides, Amines, and Fused Pyrazolo Heterocycles
- Application : The compound is used in the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles .
- Method : The synthesis involves a series of reactions to produce these compounds . The specific procedures and parameters would depend on the desired compound.
- Results : The synthesis results in the production of thiolates, azides, amines, and fused pyrazolo heterocycles . The specific outcomes would depend on the compound being synthesized.
-
- Application : The compound is used in the synthesis of hydrazone .
- Method : The synthesis involves a series of reactions to produce hydrazone . The specific procedures and parameters would depend on the desired derivative.
- Results : The synthesis results in the production of hydrazone . The specific outcomes would depend on the derivative being synthesized.
-
Synthesis of N1 - ((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone
- Application : The compound is used in the synthesis of N1 - ((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone .
- Method : The synthesis involves a series of reactions to produce this compound . The specific procedures and parameters would depend on the desired derivative.
- Results : The synthesis results in the production of N1 - ((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone . The specific outcomes would depend on the derivative being synthesized.
Safety And Hazards
Orientations Futures
The future directions for 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde could involve its use in the synthesis of new pyrazole derivatives with potential antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, and other biological activities . It could also be used in the eco-friendly synthesis of pyrazole-1-carbothioamides with potential activity against Covid-19 main protease (MPRO) .
Propriétés
IUPAC Name |
5-chloro-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDPKPJDXNQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569019 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
117007-77-9 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

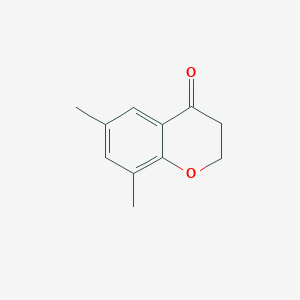
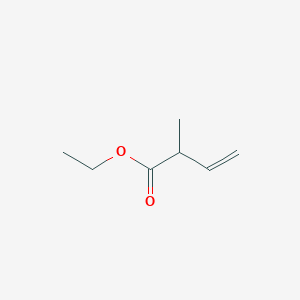
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
